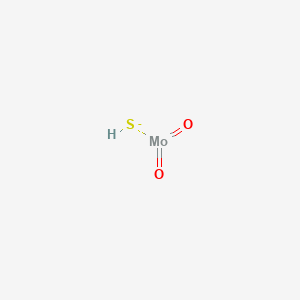
Dioxo(sulfanyl)molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxo(sulfanyl)molybdenum is an inorganic compound that belongs to the class of transition metal oxides. It consists of a central molybdenum atom in the +5 oxidation state, coordinated to two oxygen atoms and one sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dioxo(sulfanyl)molybdenum can be synthesized through various methods. One common approach involves the reaction of molybdenum trioxide with hydrogen sulfide under controlled conditions. The reaction typically proceeds as follows:
MoO3+H2S→MoO2S+H2O
This method requires precise control of temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of molybdenum-containing ores. The ores are processed to extract molybdenum, which is then subjected to chemical reactions to produce the desired compound. The process may include steps such as roasting, leaching, and purification to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Dioxo(sulfanyl)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The sulfanyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are often used.
Substitution: Ligands such as thiolates and phosphines can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum sulfides.
Substitution: Various molybdenum complexes with different ligands.
Aplicaciones Científicas De Investigación
Dioxo(sulfanyl)molybdenum has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dioxo(sulfanyl)molybdenum involves its ability to participate in redox reactions. The molybdenum center can cycle between different oxidation states, facilitating the transfer of electrons and oxygen atoms. This redox activity is crucial for its catalytic properties. The compound can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Dioxo(molybdenum) complexes: These compounds have similar structures but may differ in the ligands attached to the molybdenum center.
Dioxo(tungsten) complexes: Tungsten analogs of dioxo(sulfanyl)molybdenum, which exhibit similar chemical properties but with tungsten as the central metal.
Uniqueness: this compound is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific catalytic applications where sulfur-containing ligands play a crucial role .
Propiedades
Fórmula molecular |
HMoO2S- |
|---|---|
Peso molecular |
161.02 g/mol |
Nombre IUPAC |
dioxomolybdenum;sulfanide |
InChI |
InChI=1S/Mo.2O.H2S/h;;;1H2/p-1 |
Clave InChI |
LMGKUBJWYNQHBP-UHFFFAOYSA-M |
SMILES |
O=[Mo]=O.[SH-] |
SMILES canónico |
O=[Mo]=O.[SH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















